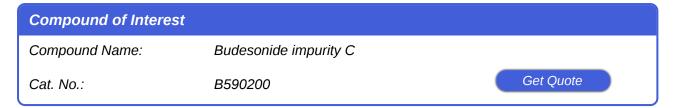


Budesonide Impurity C: A Process-Related D-Homo Steroid Analogue

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide, a potent glucocorticoid, is widely utilized in the treatment of asthma and other inflammatory conditions. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This technical guide provides a comprehensive overview of **Budesonide Impurity C**, a process-related impurity identified as a D-homo analogue of the parent drug. This document details its chemical identity, potential formation pathways during the synthesis of budesonide, and established analytical methodologies for its detection and quantification. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of chemical pathways and analytical workflows to aid researchers and drug development professionals in understanding and controlling this specific impurity.

Introduction to Budesonide and its Impurities

Budesonide is a corticosteroid that functions as a glucocorticoid receptor agonist, exerting potent anti-inflammatory effects.[1] It is a mixture of two epimers, (22R) and (22S), which are known to have similar pharmacological potency.[2] The manufacturing process of budesonide, like other complex synthetic routes, can lead to the formation of various process-related impurities.[3][4] These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. Regulatory bodies such as the United States



Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on the levels of these impurities in the final drug substance.[5][6]

One such process-related impurity is **Budesonide Impurity C**. This impurity is structurally distinct from budesonide due to a ring expansion of the cyclopentane D-ring into a six-membered ring, classifying it as a D-homo steroid.[1][7][8] Understanding the formation and control of such impurities is paramount for ensuring the quality, safety, and consistency of budesonide-containing drug products.

Chemical Profile of Budesonide Impurity C

Budesonide Impurity C is chemically identified as a D-homo analogue of budesonide. Its key identifiers are summarized in the table below.

Parameter	Value	Reference(s)
Chemical Name	16α,17-[(1RS)- Butylidenebis(oxy)]-11β- hydroxy-17-(hydroxymethyl)-D- homoandrosta-1,4-diene- 3,17a-dione	[7][9]
Synonyms	D-Homobudesonide, Budesonide D-homo Analog	[7][8][10]
CAS Number	1040085-99-1	[7][11]
Molecular Formula	C25H34O6	[7][11]
Molecular Weight	430.53 g/mol	[7][11]

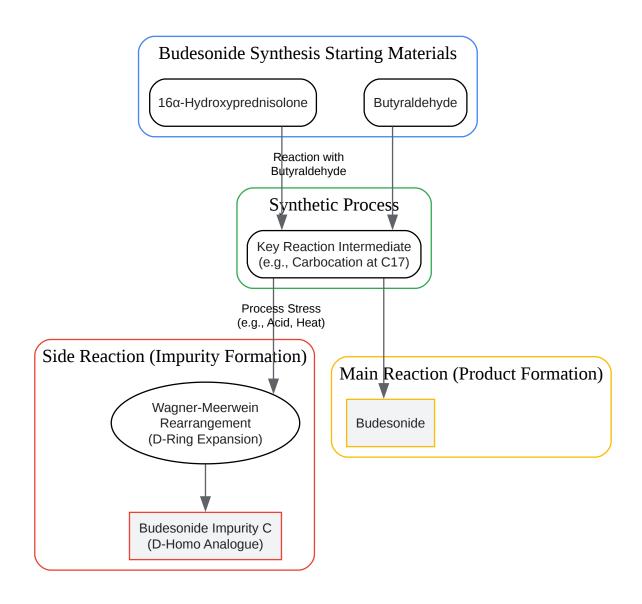
Formation Pathway of Budesonide Impurity C

The formation of D-homo steroids is a known phenomenon in steroid chemistry, often occurring through rearrangements under specific reaction conditions.[12][13] While the exact, proprietary details of commercial budesonide synthesis are not publicly available, a plausible pathway for the formation of **Budesonide Impurity C** can be postulated based on general principles of steroid chemistry and related patent literature.



The synthesis of budesonide involves the reaction of 16α -hydroxyprednisolone with butyraldehyde to form the C16, C17-acetal. The formation of the D-homo ring system likely involves a Wagner-Meerwein rearrangement. This type of rearrangement is a carbocation-mediated process that can lead to ring expansion. It is plausible that an intermediate in the budesonide synthesis, under certain acidic or thermal stress conditions, could undergo a rearrangement of the D-ring.

Below is a diagram illustrating a probable formation pathway for **Budesonide Impurity C**.



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Probable formation pathway of **Budesonide Impurity C**.



Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of budesonide and its related substances, including Impurity C, is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][14] Several methods have been developed and validated for this purpose, with many based on the United States Pharmacopeia (USP) monograph for budesonide.[5][14]

Experimental Protocol: HPLC-UV Method

The following protocol is a representative HPLC-UV method for the analysis of budesonide and its impurities, based on established pharmacopeial methods.

Table 1: HPLC-UV Method Parameters

Parameter	Condition	
Column	C18, 4.6 mm x 150 mm, 5 µm packing (L1)	
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 3.2 ± 0.1) in a gradient or isocratic elution. A typical composition is a mixture of acetonitrile and a buffer containing monobasic sodium phosphate and phosphoric acid.[5]	
Flow Rate	1.0 - 1.5 mL/min	
Detection Wavelength	240 - 254 nm[14][15]	
Injection Volume	20 μL	
Column Temperature	Ambient or controlled (e.g., 30°C)	

Sample Preparation:

 Standard Solution: A known concentration of Budesonide Reference Standard (RS) and, if available, Budesonide Impurity C reference material are dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water or mobile phase).







 Sample Solution: An accurately weighed amount of the budesonide drug substance or a known amount of the drug product is dissolved in the same diluent to achieve a target concentration.

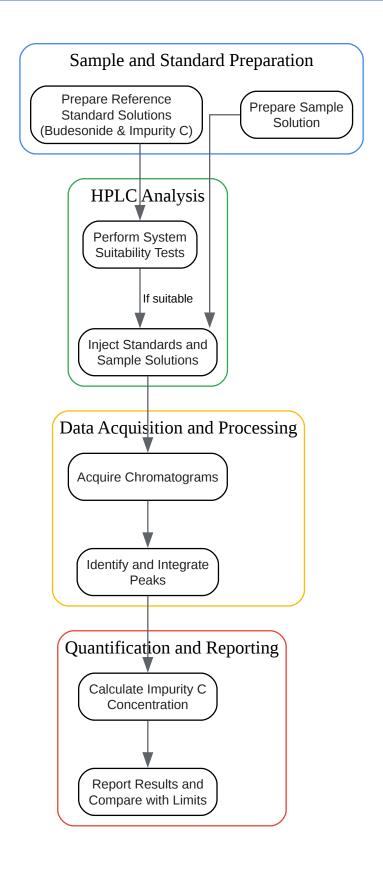
System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per regulatory guidelines. This typically includes parameters such as resolution between critical peaks (e.g., budesonide epimers and known impurities), tailing factor for the main peaks, and reproducibility of injections.[14]

Experimental Workflow

The general workflow for the analysis of **Budesonide Impurity C** in a given sample is depicted in the diagram below.





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Experimental workflow for the analysis of **Budesonide Impurity C**.



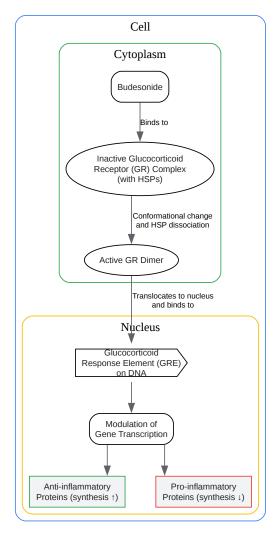
Pharmacological and Toxicological Profile

Currently, there is a lack of publicly available data specifically detailing the pharmacological activity or toxicological profile of **Budesonide Impurity C**. The primary focus of regulatory guidelines is to control the levels of such impurities to ensure they do not pose a risk to patient safety. The toxicological assessment of pharmaceutical impurities is a complex process that considers the impurity's structure, its potential for genotoxicity, and the daily dose of the drug.

Budesonide itself acts as a glucocorticoid receptor agonist. The signaling pathway for glucocorticoids is well-established.

Glucocorticoid Signaling Pathway





Note: The specific effect of Budesonide Impurity C on this pathway is not established.

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Simplified glucocorticoid signaling pathway.



It is important to note that the interaction of **Budesonide Impurity C** with the glucocorticoid receptor and its subsequent effect on this signaling pathway has not been characterized.

Conclusion

Budesonide Impurity C is a known process-related impurity in the synthesis of budesonide, characterized by a D-homo steroid core. Its formation is likely the result of a ring expansion rearrangement during the manufacturing process. Robust analytical methods, primarily HPLC-UV, are available for its effective detection and quantification, allowing for its control within regulatory limits. While the specific pharmacological and toxicological properties of Budesonide Impurity C are not well-documented, its stringent control is essential to ensure the overall quality and safety of budesonide drug products. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of budesonide.

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